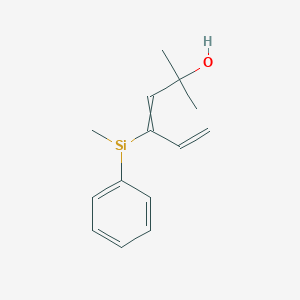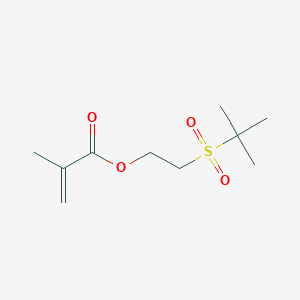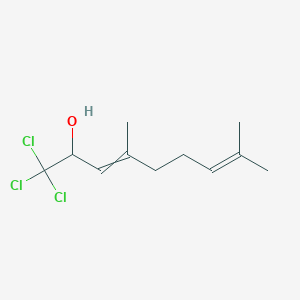
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL involves multiple steps, including the chlorination of specific precursors and the formation of the desired structure through controlled reactions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide range of substituted derivatives.
Applications De Recherche Scientifique
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
82772-39-2 |
|---|---|
Formule moléculaire |
C11H17Cl3O |
Poids moléculaire |
271.6 g/mol |
Nom IUPAC |
1,1,1-trichloro-4,8-dimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C11H17Cl3O/c1-8(2)5-4-6-9(3)7-10(15)11(12,13)14/h5,7,10,15H,4,6H2,1-3H3 |
Clé InChI |
TYXVFYVZQNRFTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(C(Cl)(Cl)Cl)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


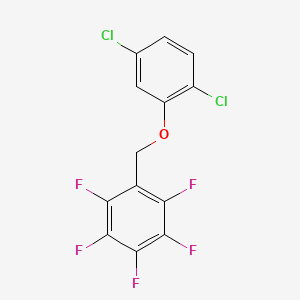
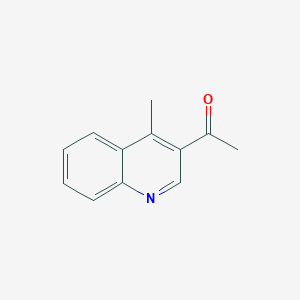
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
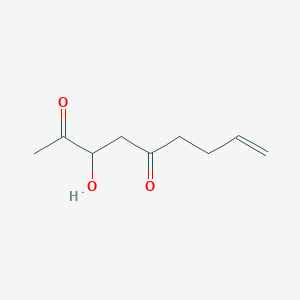
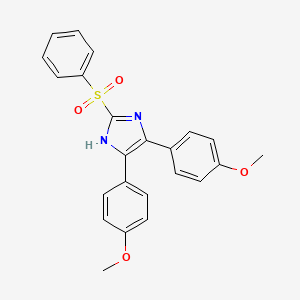
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
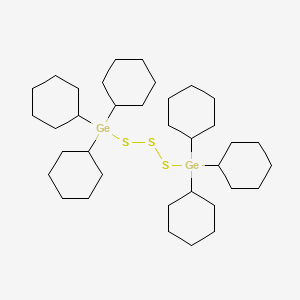

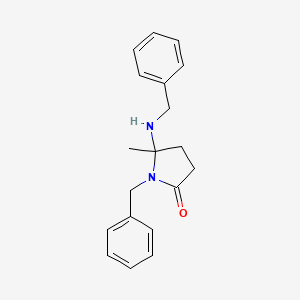
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
